4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Catalog No.
S6799048
CAS No.
921804-15-1
M.F
C19H15BrFN3O2
M. Wt
416.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydro...

CAS Number

921804-15-1

Product Name

4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

IUPAC Name

4-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide

Molecular Formula

C19H15BrFN3O2

Molecular Weight

416.2 g/mol

InChI

InChI=1S/C19H15BrFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26)

InChI Key

VWFXGYSUYGCNFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br)F

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br)F

The compound 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a complex organic molecule featuring multiple functional groups, including a bromo substituent, a fluorophenyl moiety, and a pyridazinone structure. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its lipophilicity and may influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

The chemical behavior of 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can be characterized by several types of reactions typical for aromatic and heterocyclic compounds:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic benzamide ring can participate in electrophilic substitution reactions, potentially introducing additional substituents.
  • Reduction Reactions: The carbonyl group in the pyridazinone moiety can be reduced to an alcohol or amine under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Compounds containing the pyridazinone scaffold have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Certain pyridazinones act as inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .
  • Antitumor Activity: Research indicates that modifications to the pyridazinone structure can lead to compounds with significant cytotoxic effects against cancer cell lines .

The specific biological activity of 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide has not been extensively documented, but its structural features suggest potential therapeutic applications.

The synthesis of 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can be achieved through several synthetic routes:

  • Bromination: Starting from the corresponding benzamide derivative, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Formation of Pyridazinone: The synthesis of the pyridazinone moiety typically involves cyclization reactions between appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
  • Coupling Reactions: The final compound can be obtained by coupling the bromo-substituted benzamide with the pyridazinone derivative through nucleophilic substitution or coupling reactions using coupling agents like EDC or DCC.

The potential applications of 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide include:

  • Pharmaceutical Development: As a candidate for developing new anti-inflammatory or antimicrobial agents.
  • Research Tool: For studying the mechanisms of action related to PDE4 inhibition and other biological pathways.

Interaction studies involving 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide could focus on:

  • Binding Affinity: Assessing how well this compound binds to target proteins or enzymes involved in inflammation or cancer progression.
  • Mechanism of Action: Investigating how this compound modulates biochemical pathways through receptor interaction studies.

Several compounds share structural similarities with 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideContains an amino group instead of bromoAntimicrobial
3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideDifferent substituent on phenyl ringAnti-inflammatory
4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideChlorine substituent instead of bromoAntitumor

These compounds highlight the versatility of the pyridazinone scaffold and its potential for modification to achieve desired biological activities.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

415.03317 g/mol

Monoisotopic Mass

415.03317 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

Explore Compound Types